

# Application Notes and Protocols for Dosimetry Calculations of Gold-199 Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gold-199** (Au-199) is a radionuclide with emerging interest in the development of radiopharmaceuticals, particularly for therapeutic applications.[1] Its decay characteristics, which include the emission of beta particles and gamma photons, make it a candidate for targeted radiotherapy.[2] Accurate dosimetry calculations are paramount for the clinical translation of Au-199 based radiopharmaceuticals to ensure both safety and efficacy. These calculations provide estimations of the absorbed radiation dose to tumor and healthy tissues.

This document provides a detailed overview of the necessary data and protocols for performing dosimetry calculations for **Gold-199** radiopharmaceuticals, based on the widely accepted Medical Internal Radiation Dose (MIRD) formalism.

### **Gold-199 Decay Characteristics**

A thorough understanding of the decay properties of **Gold-199** is the foundation of accurate dosimetry. Au-199 decays via beta emission to stable Mercury-199 (Hg-199) with a half-life of 3.139 days.[2] The emitted beta particles are responsible for the therapeutic effect, while the gamma emissions can be utilized for imaging studies.[2]



| Property                  | Value                                 | Reference |
|---------------------------|---------------------------------------|-----------|
| Half-life (T½)            | 3.139 days                            | [2]       |
| Decay Mode                | β-                                    | [2]       |
| Daughter Isotope          | Mercury-199 (Stable)                  | [2]       |
| Mean Beta Energy          | 0.14506 MeV                           | [3]       |
| Mean Photon Energy        | 0.09614 MeV                           | [3]       |
| Principal Gamma Emissions | 158.4 keV (40%), 208.2 keV<br>(8.72%) | [2]       |

### **Dosimetry Calculations using the MIRD Formalism**

The MIRD (Medical Internal Radiation Dose) schema is a standardized method for calculating the mean absorbed dose to a target organ from a source organ containing a radiopharmaceutical.[4]

The fundamental equation for the mean absorbed dose (D) to a target organ (r\_t) from a source organ (r\_s) is:

$$D(r_t \leftarrow r_s) = \tilde{A}_s \times S(r_t \leftarrow r_s)$$

### Where:

- Ã\_s is the time-integrated activity (or cumulated activity) in the source organ, representing
  the total number of disintegrations occurring in that organ over time.[4]
- S(r\_t ← r\_s) is the "S-value," which represents the mean absorbed dose to the target organ per unit of time-integrated activity in the source organ.[4]

The total absorbed dose to a target organ is the sum of the doses from all source organs in the body, including the self-dose from the target organ itself.

### **Time-Integrated Activity (Ã)**



The time-integrated activity is determined from the biokinetic data of the radiopharmaceutical, which describes its uptake and clearance in various organs over time. This is typically obtained through preclinical studies in animal models. The time-activity curve for each organ is generated and the area under this curve is calculated to yield the time-integrated activity.

### S-Values

S-values are specific to the radionuclide and the source-target organ pair. They are precalculated using Monte Carlo simulations and depend on the energies and intensities of the emitted radiations and the anatomical relationship between the source and target organs.

Note: As of the writing of this document, readily accessible, comprehensive tabulated S-values for **Gold-199** for various source and target organs are not available in the public domain. Therefore, researchers will need to calculate S-values using specialized software such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling)[5][6][7] or other Monte Carlo-based radiation transport codes. These programs utilize the decay data of the radionuclide and standardized anatomical models to compute the S-values. The necessary decay data for **Gold-199** for such calculations are provided in the "**Gold-199** Decay Characteristics" section of this document.

## Experimental Protocol: In Vivo Biodistribution of Gold-199 Nanoparticles in a Mouse Model

This protocol is adapted from a study on **Gold-199** doped gold nanoparticles and provides a framework for obtaining the necessary biokinetic data for dosimetry calculations.

- 1. Radiopharmaceutical Preparation:
- Synthesize **Gold-199** doped gold nanoparticles (199Au-AuNPs) using a suitable method, for example, a seed-mediated growth method.
- The synthesis involves the reduction of a gold salt in the presence of a stabilizing agent and the <sup>199</sup>Au precursor.
- Purify the <sup>199</sup>Au-AuNPs to remove any unreacted reagents.



- Characterize the size, shape, and stability of the nanoparticles using techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS).
- Determine the radiolabeling efficiency and radiochemical purity using appropriate methods like radio-TLC or HPLC.

### 2. Animal Model:

- Use an appropriate animal model, such as BALB/c mice, bearing a relevant tumor model if applicable.
- All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
- 3. Administration of the Radiopharmaceutical:
- Administer a known activity of the <sup>199</sup>Au-AuNP suspension to each animal via an appropriate route, typically intravenous (tail vein) injection. The injected volume and activity should be carefully measured for each animal.
- 4. Time Points for Biodistribution:
- Select a series of time points post-injection to characterize the uptake and clearance of the radiopharmaceutical. For a radionuclide with a half-life of ~3 days like Au-199, suitable time points could be 1 hour, 4 hours, 24 hours, 48 hours, and 72 hours.
- 5. Tissue Harvesting and Counting:
- At each designated time point, euthanize a cohort of animals (typically n=3-5 per group).
- Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a calibrated gamma counter.



- Include standards of the injected radiopharmaceutical to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).
- 6. Data Analysis:
- Calculate the %ID/g for each organ at each time point.
- Plot the %ID/g versus time for each organ to generate time-activity curves.
- Calculate the time-integrated activity (Ã) for each organ by determining the area under the
  time-activity curve. This can be done using numerical integration methods (e.g., the
  trapezoidal rule) or by fitting the data to a mathematical function (e.g., a sum of exponentials)
  and integrating the function.

### **Quantitative Data Presentation**

The following table presents example biodistribution data for 5 nm and 18 nm <sup>199</sup>Au-AuNPs in a 4T1 tumor-bearing mouse model, expressed as the percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.



| Organ                         | 1 hour     | 4 hours    | 24 hours   |  |
|-------------------------------|------------|------------|------------|--|
| 5 nm <sup>199</sup> Au-AuNPs  |            |            |            |  |
| Blood                         | 15.2 ± 2.1 | 10.5 ± 1.5 | 3.1 ± 0.4  |  |
| Heart                         | 5.1 ± 0.7  | 3.5 ± 0.5  | 1.0 ± 0.1  |  |
| Lungs                         | 6.8 ± 0.9  | 4.7 ± 0.6  | 1.4 ± 0.2  |  |
| Liver                         | 10.1 ± 1.4 | 12.3 ± 1.7 | 15.2 ± 2.1 |  |
| Spleen                        | 8.9 ± 1.2  | 14.8 ± 2.0 | 25.6 ± 3.5 |  |
| Kidneys                       | 4.2 ± 0.6  | 3.1 ± 0.4  | 1.5 ± 0.2  |  |
| Tumor                         | 2.5 ± 0.3  | 3.8 ± 0.5  | 5.1 ± 0.7  |  |
| 18 nm <sup>199</sup> Au-AuNPs |            |            |            |  |
| Blood                         | 16.0 ± 2.2 | 7.1 ± 1.0  | 1.5 ± 0.2  |  |
| Heart                         | 5.3 ± 0.7  | 2.4 ± 0.3  | 0.5 ± 0.1  |  |
| Lungs                         | 7.1 ± 1.0  | 3.2 ± 0.4  | 0.8 ± 0.1  |  |
| Liver                         | 11.5 ± 1.6 | 15.8 ± 2.2 | 18.3 ± 2.5 |  |
| Spleen                        | 5.0 ± 0.7  | 8.3 ± 1.1  | 14.4 ± 2.0 |  |
| Kidneys                       | 3.8 ± 0.5  | 2.2 ± 0.3  | 0.9 ± 0.1  |  |
| Tumor                         | 2.1 ± 0.3  | 3.2 ± 0.4  | 4.5 ± 0.6  |  |

Data adapted from a study by Zhou et al.

### **Visualizations**



# Gold-199 Decay Scheme 199Au (T1/2 = 3.139 d) β- (100%) γ (158.4 keV, 208.2 keV) 199Hg (Stable) Gamma Rays

Click to download full resolution via product page

Caption: Decay scheme of Gold-199.



# Experimental Data Acquisition Radiopharmaceutical Animal\_Model Time\_Activity\_Data Decay\_Data Anatomical\_Model Integration Calculation (e.g., OLINDA/EXM) Calculation (e.g., OLINDA/EXM) Dosimetry Calculation Time\_Integrated\_Activity S\_Values

### MIRD Dosimetry Calculation Workflow

Click to download full resolution via product page

Caption: Workflow for MIRD dosimetry calculations.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 199Au [prismap.eu]
- 2. RAIS Risk Assessment Information System [rais.ornl.gov]
- 3. MIRD Cellular S Values | SNMMI [snmmi.org]
- 4. radiatools.com [radiatools.com]
- 5. nmmitools.org [nmmitools.org]
- 6. OLINDA/EXM: the second-generation personal computer software for internal dose assessment in nuclear medicine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iem-inc.com [iem-inc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dosimetry Calculations of Gold-199 Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202353#dosimetry-calculations-for-gold-199-radiopharmaceuticals]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com